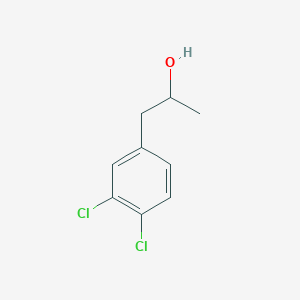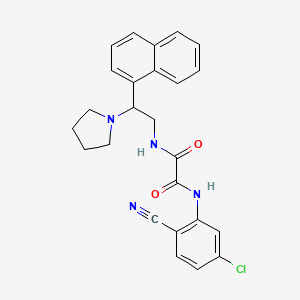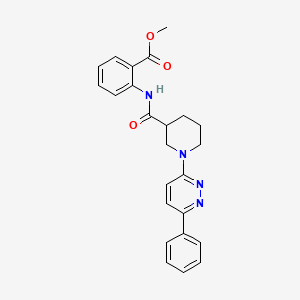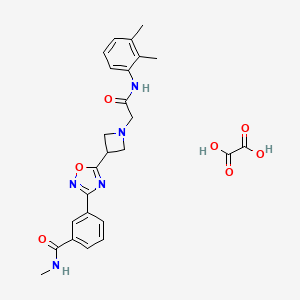
1-(3,4-Dichlorophenyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-2-propanol, also known as DCPIP, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. DCPIP has been used in various fields of research including biochemistry, pharmacology, and physiology due to its unique properties and functions.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-2-propanol has been widely used in scientific research due to its ability to act as an electron acceptor in redox reactions. It has been used as an indicator for the presence of ascorbic acid, which is an important antioxidant in the body. 1-(3,4-Dichlorophenyl)-2-propanol has also been used to measure the activity of enzymes such as peroxidases and catalases. In addition, 1-(3,4-Dichlorophenyl)-2-propanol has been used to study the metabolism of drugs and toxins in the liver.
Mecanismo De Acción
1-(3,4-Dichlorophenyl)-2-propanol acts as an electron acceptor in redox reactions. It can be reduced by the transfer of electrons from other molecules. In the presence of ascorbic acid, 1-(3,4-Dichlorophenyl)-2-propanol is reduced to a colorless form, indicating the presence of ascorbic acid. 1-(3,4-Dichlorophenyl)-2-propanol can also be reduced by enzymes such as peroxidases and catalases, which transfer electrons to 1-(3,4-Dichlorophenyl)-2-propanol during their catalytic cycle.
Biochemical and Physiological Effects
1-(3,4-Dichlorophenyl)-2-propanol has no known biochemical or physiological effects on the body. It is not metabolized by the body and is excreted unchanged in the urine. 1-(3,4-Dichlorophenyl)-2-propanol is considered to be safe for use in scientific research, and no adverse effects have been reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dichlorophenyl)-2-propanol has several advantages for use in lab experiments. It is stable and has a long shelf life. It is also relatively inexpensive and easy to synthesize. 1-(3,4-Dichlorophenyl)-2-propanol can be used in a variety of assays and experiments due to its ability to act as an electron acceptor in redox reactions. However, 1-(3,4-Dichlorophenyl)-2-propanol has some limitations. It is not suitable for use in vivo as it cannot penetrate cell membranes. 1-(3,4-Dichlorophenyl)-2-propanol is also not specific to any particular enzyme or molecule, and its reduction can be affected by other factors such as pH and temperature.
Direcciones Futuras
There are several future directions for research involving 1-(3,4-Dichlorophenyl)-2-propanol. One area of research is the development of new assays and experiments using 1-(3,4-Dichlorophenyl)-2-propanol. Researchers can explore new applications for 1-(3,4-Dichlorophenyl)-2-propanol in the study of enzymes, antioxidants, and other molecules. Another area of research is the modification of 1-(3,4-Dichlorophenyl)-2-propanol to improve its specificity and sensitivity for certain molecules or enzymes. Researchers can also investigate the use of 1-(3,4-Dichlorophenyl)-2-propanol in drug discovery and development, as it can be used to study the metabolism of drugs and toxins in the liver.
In conclusion, 1-(3,4-Dichlorophenyl)-2-propanol is a chemical compound that has been widely used in scientific research due to its unique properties and functions. It is used as an electron acceptor in redox reactions and has been used in various fields of research including biochemistry, pharmacology, and physiology. 1-(3,4-Dichlorophenyl)-2-propanol has several advantages for use in lab experiments, including its stability, low cost, and versatility. However, it also has some limitations, such as its lack of specificity and inability to penetrate cell membranes. There are several future directions for research involving 1-(3,4-Dichlorophenyl)-2-propanol, including the development of new assays and experiments, modification of 1-(3,4-Dichlorophenyl)-2-propanol, and investigation of its use in drug discovery and development.
Métodos De Síntesis
1-(3,4-Dichlorophenyl)-2-propanol can be synthesized through several methods including the reaction of 3,4-dichlorophenylacetic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 3,4-dichlorophenylacetic acid with isopropyl magnesium bromide followed by oxidation with hydrogen peroxide. The yield of 1-(3,4-Dichlorophenyl)-2-propanol using these methods is generally high, and the purity can be improved through recrystallization.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTCWDFUOVNOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-propanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2783005.png)

![3-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2783008.png)
![Tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate](/img/structure/B2783010.png)


![N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide](/img/structure/B2783015.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2783019.png)
![3-(cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2783022.png)

![2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2783024.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2783025.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2783026.png)
